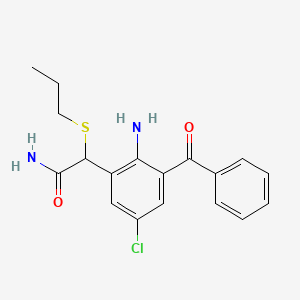
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzoyl group, a chlorine atom, and a propylthio group attached to a benzeneacetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with propylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds with biological macromolecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-3-benzoyl-5-chloro-alpha-(methylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C18H19ClN2O2S |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
2-(2-amino-3-benzoyl-5-chlorophenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-8-24-17(18(21)23)14-10-12(19)9-13(15(14)20)16(22)11-6-4-3-5-7-11/h3-7,9-10,17H,2,8,20H2,1H3,(H2,21,23) |
InChI-Schlüssel |
AFMWIFOCKCYOPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(C1=C(C(=CC(=C1)Cl)C(=O)C2=CC=CC=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















